molecular formula C18H23NO4 B1222177 hydroxybenzylisoproterenol CAS No. 64532-93-0

hydroxybenzylisoproterenol

Cat. No.: B1222177
CAS No.: 64532-93-0
M. Wt: 317.4 g/mol
InChI Key: UVCXIBGBPWDQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hydroxybenzylisoproterenol is a complex organic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that contain a catechol moiety (a benzene ring with two hydroxyl groups) and an amine group. This compound is structurally related to other catecholamines such as adrenaline and noradrenaline, which are important neurotransmitters and hormones in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxybenzylisoproterenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Catechol Moiety: The catechol moiety can be synthesized through the hydroxylation of benzene derivatives.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Coupling with the Hydroxyphenyl Group: The final step involves the coupling of the catechol moiety with the hydroxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

hydroxybenzylisoproterenol undergoes various types of chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups on the catechol moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated catechols

Scientific Research Applications

hydroxybenzylisoproterenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its role as a neurotransmitter and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of hydroxybenzylisoproterenol involves its interaction with specific molecular targets in the body. As a catecholamine, it can bind to adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding to these receptors, the compound can activate intracellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hydroxybenzylisoproterenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to interact with a different set of molecular targets compared to other catecholamines, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

64532-93-0

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol

InChI

InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3

InChI Key

UVCXIBGBPWDQKV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O

Synonyms

hydroxybenzylisoprenaline
hydroxybenzylisoproterenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.